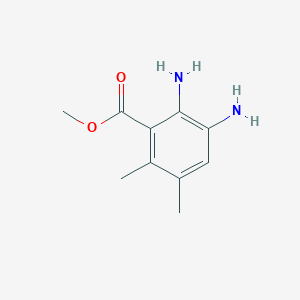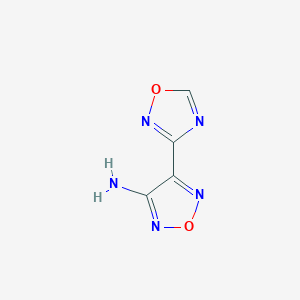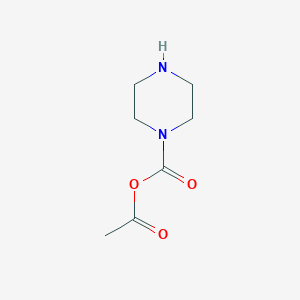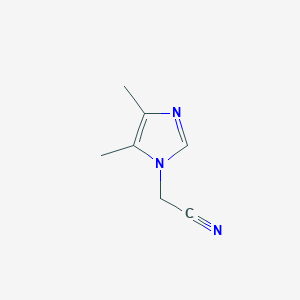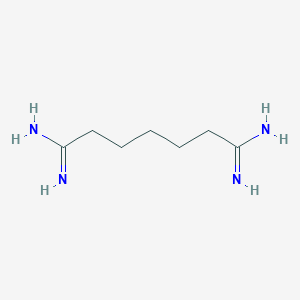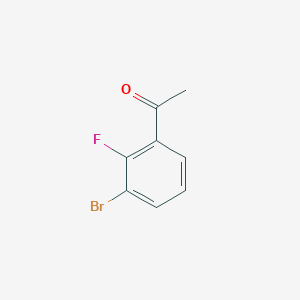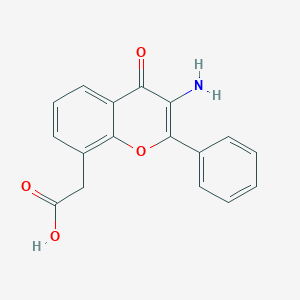![molecular formula C12H13NSi B070234 3-[(三甲基硅基)乙炔基]苯腈 CAS No. 190771-22-3](/img/structure/B70234.png)
3-[(三甲基硅基)乙炔基]苯腈
描述
Synthesis Analysis The synthesis of compounds related to “3-[(Trimethylsilyl)ethynyl]benzonitrile” often involves the use of trimethylsilyl-protected alkynes. For instance, the synthesis of related compounds has been achieved through reactions involving LiN(SiMe3)2 followed by treatment with ClSiMe3, demonstrating the utility of trimethylsilyl groups in protecting reactive sites during complex synthesis processes (Weller, Schmock, & Dehnicke, 1989).
Molecular Structure Analysis The molecular structure of compounds bearing the trimethylsilyl group can be quite distinctive. In particular, crystal structure determinations have revealed interesting details about the arrangement of trimethylsilyl groups around the core structure, affecting the overall molecular geometry and properties (Weller, Schmock, & Dehnicke, 1989).
Chemical Reactions and Properties Trimethylsilyl groups significantly influence the reactivity of the molecules they are attached to. For example, they can enhance the electrophilicity of adjacent carbon atoms, facilitating various nucleophilic additions. The trimethylsilyl group is also a common protecting group in organic synthesis, easily removed under mild conditions (Roberts, Mcelhill, & Armstrong, 1949).
科学研究应用
聚合物合成:
- 涉及化合物如1,4-双((三甲基硅基)乙炔基)苯的钌催化共聚合过程产生具有交叉共轭不饱和材料的聚合物,显示交替的芳基和1,1-乙烯基单元 (Londergan et al., 1998)。
Aptasensor开发:
- 将寡核苷酸固定在重氮盐层上,包括4-((三甲基硅基)乙炔基)苯,用于制备敏感且可重复使用的电化学阻抗型寡核苷酸传感器。这些传感器用于检测赭曲霉毒素A (Hayat et al., 2013)。
化学中的电学效应:
- 对包括苯腈在内的化合物中三甲基硅基团的电学影响进行了研究,以了解其对酸度和反应性的影响 (Roberts et al., 1949)。
放射化学研究:
- 在开发用于成像脑代谢型谷氨酸5受体的放射配体时,利用了类似于3-[(三甲基硅基)乙炔基]苯腈的化合物,如2-氟甲基-4-((三甲基硅基)乙炔基)-1,3-噻唑,结构类似于3-[(三甲基硅基)乙炔基]苯腈 (Siméon等,2012)。
有机合成和药物化学:
- 探讨了与三甲基硅基)乙炔基反应涉及的化合物,如5-炔基-1-β-D-核糖呋喃基咪唑-4-羧酰胺,以及其合成和抗白血病活性,用于潜在的治疗应用 (Matsuda et al., 1988)。
液晶性能研究:
- 报道了具有4-(2-三甲基硅基)乙炔基的棒状取代苯甲酸酯的合成和表征,重点关注它们的液晶性能 (Srinivasa et al., 2014)。
材料科学应用:
- 已制备新型取代双[(三甲基硅基)乙炔基]苯作为有机功能材料的构建块,展示了在聚合和后聚合修饰过程中的实用性 (Glöcklhofer等,2014)。
安全和危害
3-[(Trimethylsilyl)ethynyl]benzonitrile is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation . When handling this chemical, it is recommended to wear protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
属性
IUPAC Name |
3-(2-trimethylsilylethynyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZDMZVLNWSJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626584 | |
| Record name | 3-[(Trimethylsilyl)ethynyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Trimethylsilyl)ethynyl]benzonitrile | |
CAS RN |
190771-22-3 | |
| Record name | 3-[(Trimethylsilyl)ethynyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

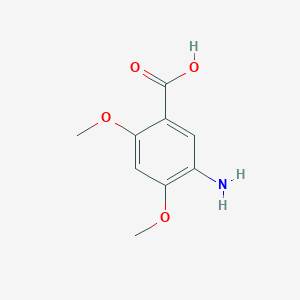
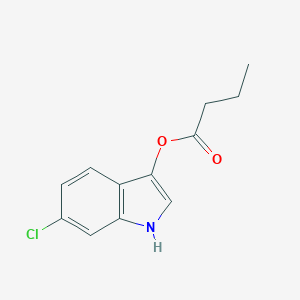
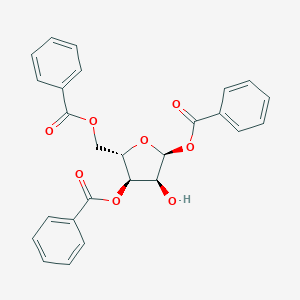
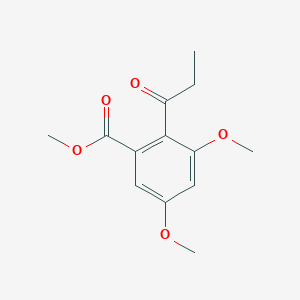
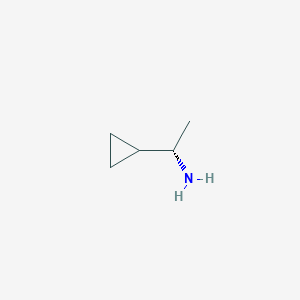
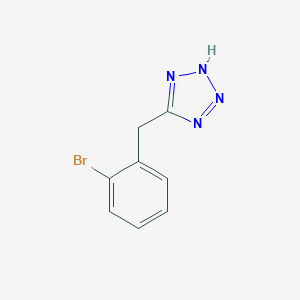
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
